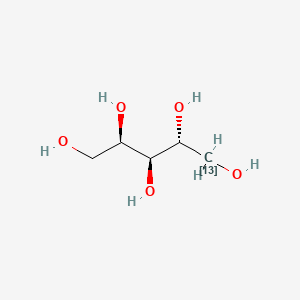
D-Arabitol-13C-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Arabitol-13C-2 is a stable isotope-labeled compound, specifically a 13C-labeled form of D-Arabitol. D-Arabitol is a polyol, also known as a sugar alcohol, which is naturally found in various plants, fungi, and bacteria. The 13C labeling is used for tracing and quantification in various scientific studies, particularly in metabolic research. D-Arabitol itself is known for its potential neurotoxic effects when accumulated in the human body .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: D-Arabitol can be synthesized chemically or biologically. The chemical synthesis involves the catalytic reduction of D-lyxose under alkaline conditions using Raney nickel as a catalyst . This method requires high temperature and pressure, making it less favorable due to the energy consumption and environmental impact.
Industrial Production Methods: Biological production is more commonly used due to its mild conditions and lower environmental impact. This method involves the fermentation of glucose by specific yeast strains such as Zygosaccharomyces rouxii and Metschnikowia reukaufii . The fermentation conditions are optimized to increase the yield of D-Arabitol, with factors such as temperature, agitation speed, and medium composition being crucial .
Analyse Des Réactions Chimiques
Types of Reactions: D-Arabitol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: D-Arabitol can be oxidized to D-xylulose using specific dehydrogenases.
Reduction: It can be reduced from D-lyxose using catalytic hydrogenation with Raney nickel.
Substitution: Various functional groups can be introduced into the D-Arabitol molecule through substitution reactions, although specific examples are less common in the literature.
Major Products:
Oxidation: D-xylulose
Reduction: D-Arabitol from D-lyxose
Applications De Recherche Scientifique
D-Arabitol-13C-2 is widely used in scientific research due to its stable isotope labeling. Its applications include:
Mécanisme D'action
D-Arabitol-13C-2 exerts its effects primarily through its role as a metabolic intermediate. It is involved in the pentose phosphate pathway, where it can be converted to D-xylulose and subsequently to other metabolites . The labeled carbon allows researchers to trace the metabolic pathways and understand the flux of carbon atoms through different biochemical reactions.
Comparaison Avec Des Composés Similaires
Xylitol: Another sugar alcohol used as a low-calorie sweetener.
L-Arabitol: The enantiomer of D-Arabitol, also found in nature and used in similar applications.
Comparison:
Propriétés
Formule moléculaire |
C5H12O5 |
|---|---|
Poids moléculaire |
153.14 g/mol |
Nom IUPAC |
(2R,3S,4R)-(113C)pentane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2/t3-,4-/m1/s1/i1+1/t3-,4-,5- |
Clé InChI |
HEBKCHPVOIAQTA-XMXQSVOXSA-N |
SMILES isomérique |
C([C@H]([C@@H]([C@@H]([13CH2]O)O)O)O)O |
SMILES canonique |
C(C(C(C(CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



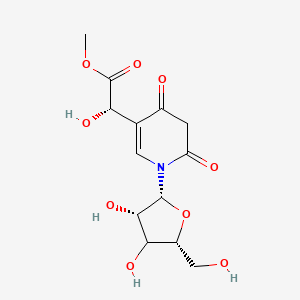
![N-[1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12391009.png)
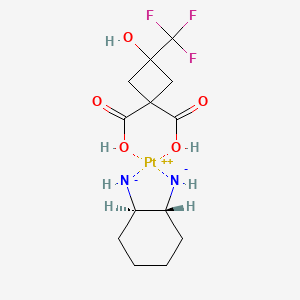


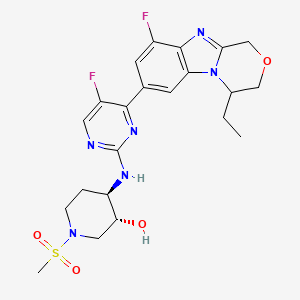

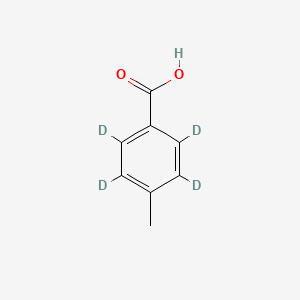



![[Pmp1,DTyr(OEt)2,Val4,Cit8] Vasopressin](/img/structure/B12391071.png)

